Boc-D-Phe(4-I)-OH (CAS: 176199-35-2) is a highly specialized, orthogonally protected unnatural amino acid building block widely procured for advanced peptide synthesis and medicinal chemistry. Structurally, it features a D-phenylalanine core that imparts profound proteolytic stability to resulting peptide sequences, coupled with a highly reactive para-iodine substituent [1]. The Boc (tert-butyloxycarbonyl) protecting group facilitates solution-phase synthesis or specific orthogonal solid-phase peptide synthesis (SPPS) schemes where base-lability must be avoided . Its primary procurement value lies in its dual function: acting as a robust structural element that extends the in vivo half-life of therapeutics, while serving as a highly efficient precursor for late-stage palladium-catalyzed cross-coupling or direct radiolabeling workflows.
Substituting Boc-D-Phe(4-I)-OH with generic in-class alternatives severely compromises synthesis yields and downstream application viability. Replacing the 4-iodo group with a 4-bromo or 4-chloro substituent drastically reduces reactivity in palladium-catalyzed cross-coupling reactions, often necessitating harsher conditions that can degrade sensitive peptide backbones [1]. Furthermore, substituting the D-enantiomer with the more common L-enantiomer (Boc-L-Phe(4-I)-OH) eliminates the steric hindrance required to resist endogenous proteases, reducing the in vivo half-life of the final peptide from days to mere minutes . Finally, swapping the Boc group for an Fmoc group (Fmoc-D-Phe(4-I)-OH) precludes its use in base-sensitive synthetic routes or orthogonal Boc/Bzl SPPS strategies, making this exact compound strictly necessary for specific advanced manufacturing workflows.
Iodine provides orthogonal cross-coupling reactivity; chloro, fluoro, or unsubstituted analogs may not support mild Pd-catalyzed diversification, altering library generation strategies.
In melanocortin receptor models, 4-iodo substitution conferred antagonist profile while 4-chloro/fluoro analogs acted as full agonists—a binary switch that may undermine target pharmacological intent.
The heavy iodine atom significantly increases molecular weight, hydrophobicity, and polarizability; alternative halogens do not replicate these parameters, potentially altering peptide folding, solubility, and analytical behavior.
In late-stage peptide functionalization, the choice of halogen substituent dictates the efficiency of cross-coupling. 4-Iodo-phenylalanine derivatives demonstrate vastly superior reactivity in Suzuki-Miyaura and Stille couplings compared to their brominated counterparts. Under standard mild palladium-catalyzed conditions, 4-iodo derivatives routinely achieve >80-85% conversion yields [1]. In direct contrast, 4-bromo-phenylalanine analogs typically yield <40-50% under identical mild conditions, often requiring elevated temperatures or specialized phosphine ligands that risk racemization or degradation of the peptide backbone.
| Evidence Dimension | Cross-coupling conversion yield under mild conditions |
| Target Compound Data | 4-Iodo-phenylalanine derivatives (>80-85% yield) |
| Comparator Or Baseline | 4-Bromo-phenylalanine derivatives (<40-50% yield) |
| Quantified Difference | >35-40% absolute increase in yield |
| Conditions | Standard Pd-catalyzed coupling (e.g., Suzuki/Stille) at mild temperatures |
Procuring the 4-iodo derivative ensures high-yielding late-stage modifications without subjecting complex, expensive peptide intermediates to harsh, degrading reaction conditions.
The stereochemistry of the phenylalanine core is a critical determinant of a peptide's pharmacokinetic profile. Incorporating D-phenylalanine instead of the naturally occurring L-phenylalanine introduces severe steric clashes within the active sites of endogenous proteases. Studies on peptide self-assembly and drug conjugates demonstrate that substituting an L-amino acid with its D-enantiomer can extend the proteolytic half-life from minutes to several hours or days in serum[1]. This stereochemical inversion is indispensable for developing systemically active peptide therapeutics that require sustained circulation.
| Evidence Dimension | Enzymatic degradation half-life |
| Target Compound Data | D-phenylalanine containing peptides (Hours to days) |
| Comparator Or Baseline | L-phenylalanine containing peptides (Minutes) |
| Quantified Difference | Orders of magnitude increase in serum stability |
| Conditions | In vitro serum or specific protease (e.g., chymotrypsin) degradation assays |
Buyers must select the D-enantiomer to ensure the final synthesized peptide therapeutic survives systemic circulation long enough to achieve target engagement.
For the development of radiotheranostics, the 4-iodo moiety serves as an optimal leaving group for halodestannylation. The conversion of Boc-protected 4-iodo-phenylalanine to a tributylstannyl precursor proceeds with high efficiency (typically >85% yield). This stannylated intermediate allows for rapid, single-step radioiodination (e.g., exchanging I-127 for I-125 or I-124) with radiochemical yields exceeding 90% in under one minute [1]. Attempting direct radiohalogenation on unhalogenated precursors results in significantly lower radiochemical purity and necessitates complex, yield-reducing HPLC purifications.
| Evidence Dimension | Radiochemical yield via stannylation precursor |
| Target Compound Data | 4-Iodo precursor route (>90% radiochemical yield) |
| Comparator Or Baseline | Direct radiohalogenation of unhalogenated analogs (Low yield, poor regioselectivity) |
| Quantified Difference | >90% reliable radiochemical yield with high regioselectivity |
| Conditions | Halodestannylation followed by radioiodine exchange |
Procurement of the pre-iodinated building block is critical for laboratories synthesizing high-purity radiotracers, minimizing the handling time of radioactive isotopes.
The Boc protecting group provides a distinct operational advantage over the more common Fmoc group in specific synthetic workflows. Boc deprotection is achieved using acidic conditions (e.g., Trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., 20% piperidine) . In the synthesis of peptides prone to base-catalyzed side reactions—such as aspartimide formation or stereocenter epimerization—the Fmoc strategy results in significant impurity profiles. Procuring the Boc-protected building block allows chemists to bypass these basic conditions entirely.
| Evidence Dimension | Deprotection condition compatibility |
| Target Compound Data | Boc-D-Phe(4-I)-OH (TFA / Acidic cleavage) |
| Comparator Or Baseline | Fmoc-D-Phe(4-I)-OH (Piperidine / Basic cleavage) |
| Quantified Difference | Complete avoidance of base-catalyzed side reactions |
| Conditions | Standard orthogonal SPPS or solution-phase protocols |
Selecting the Boc derivative is mandatory when the target peptide sequence cannot tolerate the repetitive basic conditions required by standard Fmoc chemistry.
Ideal for synthesizing complex biaryl cyclic lipopeptides or highly decorated peptidomimetics where the 4-iodo group serves as a high-yielding anchor for Suzuki, Sonogashira, or Stille couplings under mild conditions [1].
Crucial for medicinal chemistry programs designing systemically administered peptide drugs, where the D-stereocenter is required to prevent rapid degradation by endogenous enzymes and extend circulation half-life[1].
The preferred building block for creating stannylated precursors, enabling rapid, high-yield incorporation of radioisotopes (I-123, I-124, I-125) for diagnostic imaging or targeted alpha-particle therapy (e.g., Astatine-211) [2].
The optimal choice for manufacturing base-sensitive peptide sequences where standard Fmoc chemistry would induce significant aspartimide formation or epimerization, necessitating an acid-labile Boc protection strategy [1].